5-Geranoxy-7-methoxycoumarin
Overview
Description
5-Geranoxy-7-methoxycoumarin is a natural coumarin compound with the molecular formula C20H24O4. It is found in the essential oils of citrus fruits such as bergamot . This compound is known for its diverse biological activities, including anti-cancer, antifungal, and antibacterial properties .
Mechanism of Action
Target of Action
5-Geranyloxy-7-methoxycoumarin is a natural coumarin that has been found to exhibit anti-cancer, antifungal, and antibacterial activities . The primary targets of this compound are cancer cells, specifically colon cancer cells (SW480) as per the research .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It promotes DNA fragmentation and causes apoptosis through the inhibition of the p38 MAPK signaling pathway in SW480 cells .
Biochemical Pathways
The p38 MAPK signaling pathway is a key biochemical pathway affected by 5-Geranyloxy-7-methoxycoumarin . This pathway plays a crucial role in cellular responses to stress stimuli and is involved in cellular processes such as inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .
Result of Action
The compound’s action results in a significant inhibition of cell growth in a time-dependent manner in SW480 cells . It increases the percentage of cells in the sub G1/G0 phase from 5.3% (in control cells) to 18% after 48 h incubation . This indicates a halt in the cell cycle progression, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 5-Geranyloxy-7-methoxycoumarin can be influenced by various environmental factors. For instance, it is found in the essential oils of citrus such as bergamot , suggesting that its natural environment and extraction method may impact its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Geranoxy-7-methoxycoumarin typically involves the reaction of 7-methoxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from citrus fruits, followed by purification using chromatographic techniques. The compound can be isolated and purified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions
5-Geranoxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the geranyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
5-Geranoxy-7-methoxycoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bergapten: Another coumarin found in citrus essential oils with similar biological activities.
Angelicin: A furanocoumarin with phototoxic properties.
Uniqueness
5-Geranoxy-7-methoxycoumarin is unique due to its specific geranyl group, which imparts distinct biological activities and enhances its solubility in organic solvents. This makes it particularly useful in various industrial and research applications .
Properties
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOSNJWDJOHGW-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045382 | |
Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Geranyloxy-7-methoxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7380-39-4 | |
Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Geranoxy-7-methoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Geranyloxy-7-methoxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 - 87 °C | |
Record name | 5-Geranyloxy-7-methoxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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